Cinnamylidene acetyl chloride

Übersicht

Beschreibung

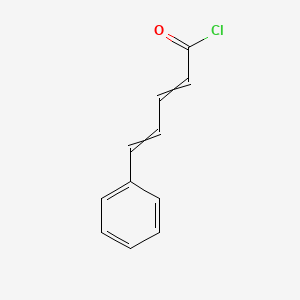

Cinnamylidene acetyl chloride is an organic compound belonging to the cinnamate family. It is characterized by the presence of a cinnamylidene group attached to an acetyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of photoresponsive polymers and other advanced materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cinnamylidene acetyl chloride can be synthesized through the reaction of cinnamylidene acetic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in a solvent such as dichloromethane under a nitrogen atmosphere. The mixture is stirred at ambient temperature for several hours, followed by the evaporation of the solvent under reduced pressure to obtain the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cinnamylidene acetic acid with dichlorosulfoxide in the presence of petroleum ether. This method is efficient and yields a high purity product suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions: Cinnamylidene acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Cycloaddition Reactions: The cinnamylidene group can participate in [2+2] cycloaddition reactions under ultraviolet light, forming cyclobutane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Cycloaddition Reactions: These reactions require ultraviolet light and are often performed in solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

Cyclobutane Derivatives: Formed through [2+2] cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Cinnamylidene acetyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of cinnamylidene acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives interact with cellular components such as membranes and proteins, disrupting their function and leading to antimicrobial effects . The cinnamylidene group can also undergo photoinduced cycloaddition reactions, which are utilized in the formation of cross-linked polymer networks .

Vergleich Mit ähnlichen Verbindungen

Cinnamylidene Acetic Acid: Similar in structure but lacks the reactive acetyl chloride group.

Cinnamylidene Derivatives of Rhodanine: Known for their high anthelmintic activity.

Other Cinnamate Derivatives: Include cinnamylidene acetic acid and its esters, which are used in various chemical and biological applications.

Uniqueness: Cinnamylidene acetyl chloride is unique due to its combination of the cinnamylidene group and the highly reactive acetyl chloride moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science .

Eigenschaften

CAS-Nummer |

40926-86-1 |

|---|---|

Molekularformel |

C11H9ClO |

Molekulargewicht |

192.64 g/mol |

IUPAC-Name |

(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |

InChI |

InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |

InChI-Schlüssel |

VBSYMODXUFYOLA-KBXRYBNXSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

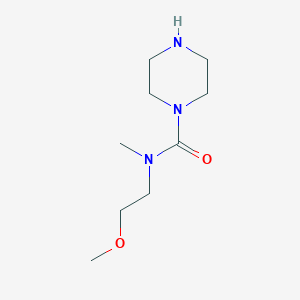

![[2-(2-Chlorobenzyloxy)phenyl]methanol](/img/structure/B8404226.png)

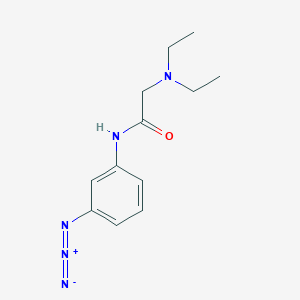

![2-Amino-5-[(quinoxalin-6-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B8404268.png)

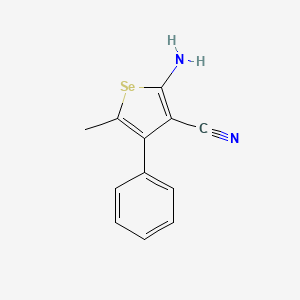

![7-Amino-2,3-dihydro-2-methylbenzo[b]thiophene](/img/structure/B8404306.png)

![8-Benzyloxy-2,3-dimethylimidazo-[1,2-a]pyridine](/img/structure/B8404322.png)